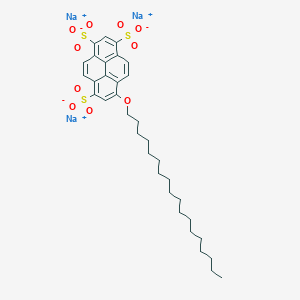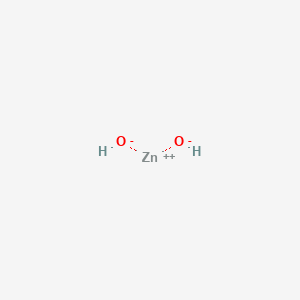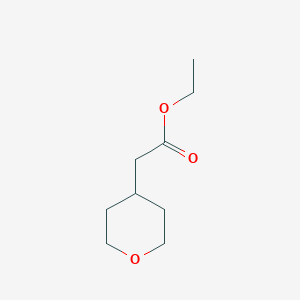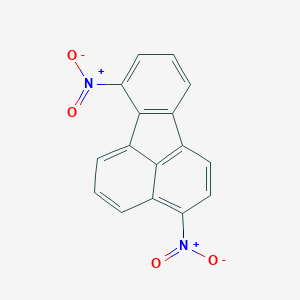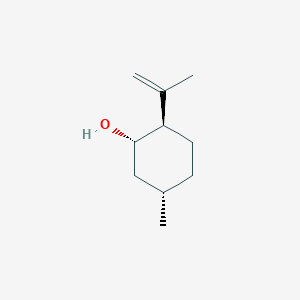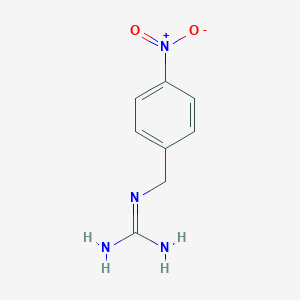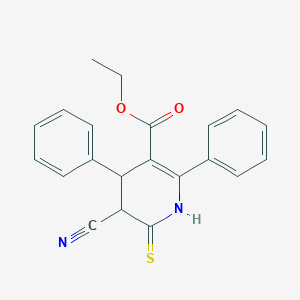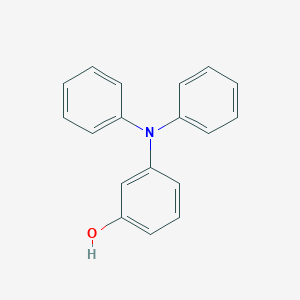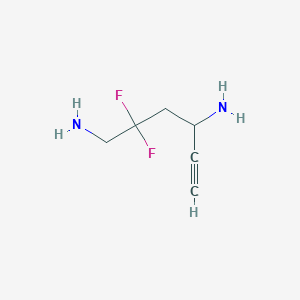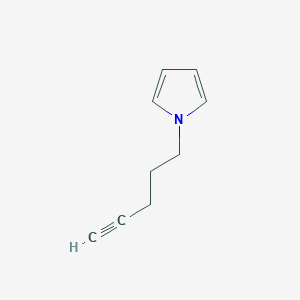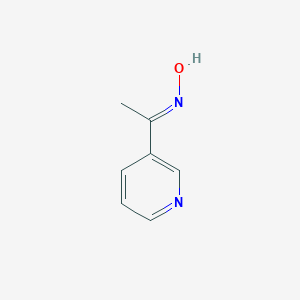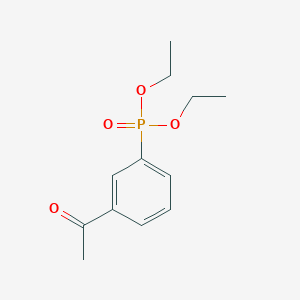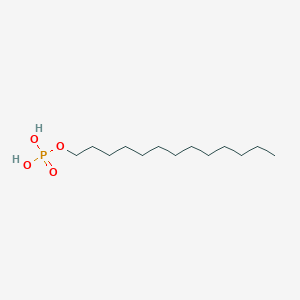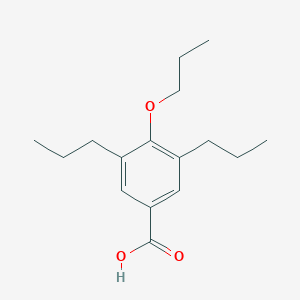
4-Propoxy-3,5-dipropylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxy-3,5-dipropylbenzoic acid, also known as PDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. PDPA is a derivative of benzoic acid and has a molecular weight of 292.4 g/mol. This compound has a unique chemical structure that makes it suitable for use in scientific research.
Wirkmechanismus
The mechanism of action of 4-Propoxy-3,5-dipropylbenzoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-Propoxy-3,5-dipropylbenzoic acid has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemische Und Physiologische Effekte
4-Propoxy-3,5-dipropylbenzoic acid has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 4-Propoxy-3,5-dipropylbenzoic acid can modulate the activity of GABA-A receptors, leading to changes in neurotransmitter activity in the brain. 4-Propoxy-3,5-dipropylbenzoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Propoxy-3,5-dipropylbenzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 4-Propoxy-3,5-dipropylbenzoic acid also exhibits liquid crystal properties, making it a suitable candidate for use in the production of liquid crystal displays. However, one of the limitations of 4-Propoxy-3,5-dipropylbenzoic acid is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Propoxy-3,5-dipropylbenzoic acid. One area of interest is in the development of new liquid crystal materials based on 4-Propoxy-3,5-dipropylbenzoic acid. Additionally, 4-Propoxy-3,5-dipropylbenzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential therapeutic applications of 4-Propoxy-3,5-dipropylbenzoic acid in this area. Finally, the mechanism of action of 4-Propoxy-3,5-dipropylbenzoic acid is not fully understood, and further research is needed to elucidate the specific receptors and pathways involved in the compound's activity.
Synthesemethoden
4-Propoxy-3,5-dipropylbenzoic acid can be synthesized through a multistep process that involves the reaction of propionic acid with benzene in the presence of a catalyst. The resulting product is then subjected to further reactions that involve the addition of propanol and propionic anhydride. The final product is purified through recrystallization to obtain 4-Propoxy-3,5-dipropylbenzoic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
4-Propoxy-3,5-dipropylbenzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of liquid crystals. 4-Propoxy-3,5-dipropylbenzoic acid has been shown to exhibit liquid crystal properties, making it a suitable candidate for use in the production of liquid crystal displays.
Eigenschaften
CAS-Nummer |
100482-30-2 |
|---|---|
Produktname |
4-Propoxy-3,5-dipropylbenzoic acid |
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
4-propoxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
UDENWZIHICZBNA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
Andere CAS-Nummern |
100482-30-2 |
Synonyme |
4-propoxy-3,5-dipropyl-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



